tert-butyl N-[3-(azidomethyl)-3-hydroxycyclobutyl]carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(azidomethyl)-3-hydroxycyclobutyl]carbamate typically involves the reaction of a cyclobutyl derivative with tert-butyl carbamate and azidomethyl reagents. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[3-(azidomethyl)-3-hydroxycyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[3-(azidomethyl)-3-hydroxycyclobutyl]carbamate is used as a protecting group for amines, allowing for selective reactions on other functional groups without interference .
Biology: In biological research, this compound can be used in the synthesis of bioactive molecules, including potential drug candidates.
Medicine: In medicinal chemistry, it is explored for its potential in drug development, particularly in the design of prodrugs and targeted delivery systems.
Industry: In the industrial sector, this compound is utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(azidomethyl)-3-hydroxycyclobutyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate moiety can be cleaved under acidic conditions, releasing the free amine for further reactions. The azidomethyl group can undergo click chemistry reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
tert-Butyl N-hydroxycarbamate: Similar in structure but lacks the azidomethyl group.
tert-Butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate: Contains a difluorocyclobutyl ring instead of a hydroxycyclobutyl ring.
Uniqueness: tert-butyl N-[3-(azidomethyl)-3-hydroxycyclobutyl]carbamate is unique due to its combination of an azidomethyl group and a hydroxycyclobutyl ring, which provides distinct reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
tert-butyl N-[3-(azidomethyl)-3-hydroxycyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O3/c1-9(2,3)17-8(15)13-7-4-10(16,5-7)6-12-14-11/h7,16H,4-6H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXAEIQMBZWDAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(CN=[N+]=[N-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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